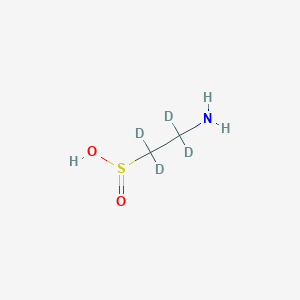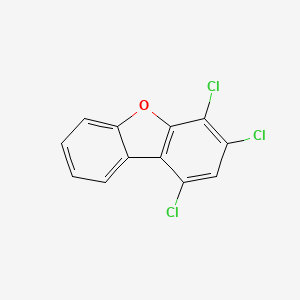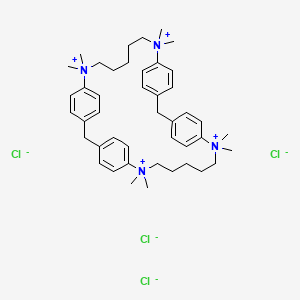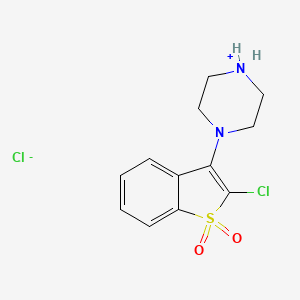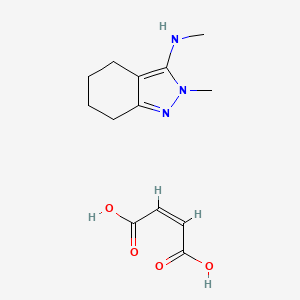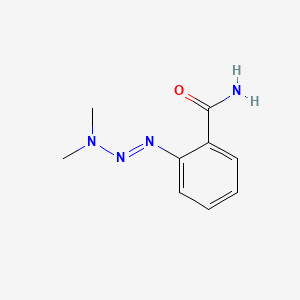
4,4'-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde is a complex organic compound with the molecular formula C29H18F6O2S2 and a molecular weight of 576.57 g/mol . This compound is known for its unique structural properties, which include a perfluorocyclopentene core and two benzaldehyde groups attached via methylthiophene linkers. It is primarily used in scientific research due to its photochromic properties, making it a valuable tool in various fields such as chemistry and materials science .
Métodos De Preparación
The synthesis of 4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Perfluorocyclopentene Core: This step involves the cyclization of a suitable precursor to form the perfluorocyclopentene ring.
Attachment of Methylthiophene Groups: The methylthiophene groups are introduced through a series of substitution reactions.
Introduction of Benzaldehyde Groups: The final step involves the attachment of benzaldehyde groups to the methylthiophene linkers.
Análisis De Reacciones Químicas
4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde is widely used in scientific research due to its photochromic properties. These properties make it useful in the following areas:
Chemistry: It is used as a molecular photoswitch, allowing researchers to control chemical reactions with light.
Materials Science: The compound is used in the development of photoresponsive materials, which have applications in smart coatings and sensors.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde primarily involves its ability to undergo reversible photocyclization. Upon exposure to light, the compound can switch between different structural forms, which can alter its chemical and physical properties. This photochromic behavior is due to the presence of the perfluorocyclopentene core and the electron-donating/withdrawing effects of the attached groups .
Comparación Con Compuestos Similares
Similar compounds to 4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde include other diarylperfluorocyclopentenes and diarylethenes. These compounds also exhibit photochromic properties but differ in their core structures and substituents. For example:
3,3’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene)): This compound has a similar core but different substituents, affecting its photochromic efficiency.
1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene: This compound has different aryl groups attached to the perfluorocyclopentene core, leading to variations in its photophysical properties.
The uniqueness of 4,4’-((Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzaldehyde lies in its specific combination of structural elements, which provides a balance of photochromic efficiency and stability.
Propiedades
Número CAS |
348639-12-3 |
|---|---|
Fórmula molecular |
C29H18F6O2S2 |
Peso molecular |
576.6 g/mol |
Nombre IUPAC |
4-[4-[3,3,4,4,5,5-hexafluoro-2-[5-(4-formylphenyl)-2-methylthiophen-3-yl]cyclopenten-1-yl]-5-methylthiophen-2-yl]benzaldehyde |
InChI |
InChI=1S/C29H18F6O2S2/c1-15-21(11-23(38-15)19-7-3-17(13-36)4-8-19)25-26(28(32,33)29(34,35)27(25,30)31)22-12-24(39-16(22)2)20-9-5-18(14-37)6-10-20/h3-14H,1-2H3 |
Clave InChI |
UKDQQUFFJSTOQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(S1)C2=CC=C(C=C2)C=O)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=C(C=C5)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








